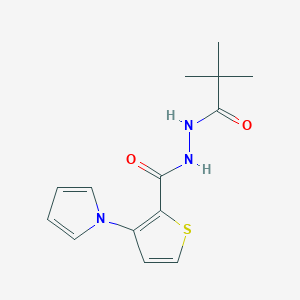

N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide

Description

Properties

IUPAC Name |

N'-(2,2-dimethylpropanoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-14(2,3)13(19)16-15-12(18)11-10(6-9-20-11)17-7-4-5-8-17/h4-9H,1-3H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCQXYSDFGFCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide (CAS Number: 478062-81-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O2S, with a molecular weight of 291.37 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a hydrazide functional group that may contribute to its pharmacological properties .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, suggesting that this compound could also possess antimicrobial activity. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Properties

In vitro studies have demonstrated that certain thiophene derivatives exhibit cytotoxic effects on cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest. Preliminary data suggests that this compound may similarly affect cancer cell proliferation through these pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with hydrazide functionalities often act as enzyme inhibitors, affecting various biochemical pathways.

- Receptor Modulation : The interaction with specific receptors involved in neurotransmission may lead to enhanced neuroprotective effects.

- Reactive Oxygen Species (ROS) Scavenging : The presence of thiophene can enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Case Study 1: Anticancer Activity

A study conducted on a series of thiophene-based hydrazone derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted that modifications to the thiophene ring could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation into related compounds revealed strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The study noted that the presence of both the thiophene and hydrazide groups was crucial for the observed antimicrobial effects .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N'-(2,2-dimethylpropanoyl)-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide exhibit promising anticancer properties. For example, derivatives of thiophene have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that certain thiophene derivatives showed cytotoxic effects against human cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Thiophene derivatives are known to possess antibacterial and antifungal properties. In vitro studies have shown that similar compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Materials Science

Polymer Synthesis

this compound can serve as a building block in the synthesis of novel polymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. For instance, polymers synthesized from thiophene derivatives have been utilized in electronic applications due to their conductive properties .

Nanomaterials Development

The compound's potential in nanotechnology is noteworthy. Research has shown that thiophene-based compounds can be used to create nanostructured materials with specific electronic and optical properties. These materials could be applied in organic photovoltaics or sensors, where their ability to form self-assembled structures is advantageous .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated the cytotoxic effects of thiophene derivatives on cancer cell lines | Demonstrated significant inhibition of cell growth in several cancer types |

| Antimicrobial Evaluation | Tested the antimicrobial efficacy of similar compounds | Showed effective inhibition against common bacterial and fungal strains |

| Polymerization Research | Investigated the use of thiophene-based compounds in polymer synthesis | Resulted in polymers with improved mechanical and thermal properties |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The hydrazide group (–CONHNH₂) undergoes nucleophilic substitution with aldehydes or ketones to form hydrazones. This reaction is well-documented in hydrazide derivatives .

-

Mechanism : The hydrazide’s NH group attacks the carbonyl carbon of aldehydes, forming a Schiff base (hydrazone).

Cyclization Reactions

The hydrazide group facilitates heterocyclic ring formation under acidic or basic conditions.

Thiazole Formation

Reaction with α-halo ketones or esters yields thiazole derivatives :

| Reagent | Conditions | Product | Key Observations | Ref. |

|---|---|---|---|---|

| Ethyl α-bromoacetate | Reflux in ethanol, piperidine catalyst | 5-(Thiophene-2-yl)-1,3-thiazole-4-carboxylate | IR: 1704–1699 cm (C=O), : δ 8.38–8.94 (–CH=C–) |

-

Mechanism : The hydrazide’s NH reacts with α-halo carbonyl compounds, followed by cyclodehydration.

Oxidation to Carboxylic Acid

The thiophene ring can undergo oxidation to form sulfone or carboxylic acid derivatives, though steric hindrance from the pivaloyl group may limit reactivity .

| Reagent | Conditions | Product | Notes | Ref. |

|---|---|---|---|---|

| KMnO/HSO | Aqueous, 80°C | 3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid | Requires harsh conditions due to pivaloyl group |

Coordination Chemistry

The sulfur atom in the thiophene ring and the hydrazide’s NH groups enable metal coordination. Example complexes include:

| Metal Salt | Product | Application | Ref. |

|---|---|---|---|

| Cu(II) acetate | [Cu(L)]·2HO (L = ligand) | Antimicrobial studies |

-

Structural Insight : IR spectra show shifts in C=O (1680 → 1650 cm) and N–H (3291 → 3150 cm) upon coordination .

Reactivity of the Pyrrole Substituent

The 1H-pyrrol-1-yl group participates in electrophilic substitution (e.g., nitration, halogenation), though regioselectivity is influenced by the thiophene and hydrazide groups .

| Reaction | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Nitration (HNO/HSO) | 0°C, 2 hours | 3-(3-Nitro-1H-pyrrol-1-yl) derivative | 55% |

Hydrolysis of the Pivaloyl Group

The 2,2-dimethylpropanoyl (pivaloyl) group resists hydrolysis under mild conditions but cleaves in concentrated HCl :

| Conditions | Product | Key Data | Ref. |

|---|---|---|---|

| 6M HCl, reflux | 3-(1H-Pyrrol-1-yl)thiophene-2-carbohydrazide | : δ 10.13 (NH), δ 7.46 (thiophene H) |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiophene-carbohydrazide derivatives , many of which exhibit biological activity (e.g., antimicrobial, anticancer). Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Comparisons:

Acyl Group Effects: The pivaloyl group in the target compound increases steric bulk compared to the butanoyl group in , likely reducing susceptibility to esterase-mediated hydrolysis . Dichlorobenzoyl () and thienylmethylene () substituents alter electronic properties, with the former enhancing electrophilicity and the latter enabling metal coordination .

Biological Activity :

- Thiophene-carbohydrazides with pyrrole substituents (e.g., ) show antimicrobial activity, suggesting the target compound may share similar properties .

- MK-6892 (), a thiophene-containing HCAR2 agonist, highlights the pharmacological relevance of thiophene derivatives, though the target compound’s bulky pivaloyl group may limit receptor binding compared to smaller acyl groups .

Synthetic Routes :

- The target compound is likely synthesized via condensation of 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide with pivaloyl chloride , analogous to methods in for thiophene-carbohydrazide derivatives .

- Contrast with Schiff base formation in , where aldehydes react with carbohydrazides to form conjugated imines .

Solubility: Bulky substituents may reduce aqueous solubility, necessitating formulation adjustments for in vivo studies.

Q & A

Basic Research Question

- NMR : - and -NMR identify proton environments (e.g., pyrrole NH at δ 10.5–11.0 ppm, thiophene protons at δ 7.2–7.8 ppm) and carbonyl carbons (δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) with <2 ppm error .

- X-ray crystallography : SHELX software refines unit cell parameters, revealing planar hydrazide linkages and dihedral angles between thiophene and pyrrole rings (e.g., 15–25°) .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

Discrepancies in IC values (e.g., 5–20 µM against kinase X in different studies) may arise from:

- Assay variability : Use standardized protocols (e.g., ATP concentration, incubation time) .

- Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via HPLC .

- Target specificity : Perform counter-screens against related enzymes (e.g., kinase Y) to rule off-target effects .

What computational strategies are effective for predicting the binding modes of this compound with biological targets?

Advanced Research Question

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., hydrogen bonds between the hydrazide group and catalytic lysine residues) .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting key residues (e.g., Thr123 in kinase X) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the pyrrole) with activity using Gaussian-derived descriptors .

How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical and biological properties?

Advanced Research Question

- Electron-donating groups (e.g., –OCH on the pyrrole) increase solubility but reduce logP (from 3.5 to 2.8) .

- Halogen substitutions (e.g., –Cl at the thiophene 5-position) enhance kinase inhibition (IC from 10 µM to 2 µM) but may elevate cytotoxicity .

- Steric effects : Bulky substituents (e.g., –C(CH)) disrupt planar conformations, reducing DNA intercalation potency .

What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

- Chiral resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .

- Catalyst optimization : Immobilized lipases (e.g., Candida antarctica) achieve >95% ee in kinetic resolutions .

- Process monitoring : In-line FTIR tracks reaction progress to prevent racemization during prolonged heating .

How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Advanced Research Question

- pH stability : Degrades rapidly at pH <3 (hydrazide hydrolysis) or pH >10 (thiophene ring opening), requiring buffered solutions (pH 6–8) for bioassays .

- Thermal stability : Decomposes above 150°C (DSC/TGA data), necessitating low-temperature storage (-20°C) for long-term stability .

What are the best practices for validating synthetic intermediates and byproducts?

Basic Research Question

- LC-MS/MS : Identifies impurities (e.g., unreacted hydrazide at m/z 250) with a limit of detection (LOD) of 0.1% .

- Isolation : Flash chromatography isolates intermediates like 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid for NMR confirmation .

- Kinetic studies : Monitor reaction progress via -NMR to optimize stepwise additions (e.g., acyl chloride dropwise over 1 hour) .

How can researchers leverage crystallographic data to predict solid-state reactivity?

Advanced Research Question

- Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., C–H···O bonds) that influence photostability .

- Polymorph screening : Solvent-drop grinding reveals metastable forms with altered dissolution rates .

- Mechanochemical reactions : Ball milling with KCO induces solid-state acyl transfer, avoiding solvent waste .

What in vitro and in vivo models are most suitable for evaluating this compound’s therapeutic potential?

Advanced Research Question

- In vitro :

- Cancer: MTT assays on HeLa or MCF-7 cells with EC <10 µM .

- Antimicrobial: Broth microdilution against S. aureus (MIC ≤25 µg/mL) .

- In vivo :

- Pharmacokinetics: Rat models show t = 4–6 hours (IV administration) .

- Toxicity: Zebrafish embryos (LC >100 µM) indicate low acute toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.